molecular formula C13H19Cl2N B8080371 4-(3-Chlorophenethyl)piperidine HCl

4-(3-Chlorophenethyl)piperidine HCl

Cat. No.: B8080371
M. Wt: 260.20 g/mol
InChI Key: AHMGSNDUWKMLKA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenethyl)piperidine hydrochloride (HCl) is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chlorophenethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenethyl)piperidine HCl typically involves the reaction of 3-chlorophenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenethyl)piperidine HCl can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, often using alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Chlorophenylacetic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenethyl)piperidine HCl has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: It is utilized in biochemical assays to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the field of neuropharmacology.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4-(3-Chlorophenethyl)piperidine HCl is similar to other piperidine derivatives, such as 4-(4-chlorophenyl)piperidine and 3-(4-chlorophenyl)piperidine. its unique chlorophenethyl group distinguishes it from these compounds, providing different chemical and biological properties.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)piperidine

  • 3-(4-chlorophenyl)piperidine

  • 4-(3-chlorophenoxy)piperidine

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Properties

IUPAC Name

4-[2-(3-chlorophenyl)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11;/h1-3,10-11,15H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGSNDUWKMLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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